molecular formula C18H16N2O4S2 B2553480 1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea CAS No. 2034402-30-5

1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea

Cat. No.: B2553480
CAS No.: 2034402-30-5
M. Wt: 388.46
InChI Key: YSFSYCITWJIFPS-UHFFFAOYSA-N
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Description

This compound features a 1,3-benzodioxole core linked to a urea moiety substituted with a hydroxyethyl group bearing both thiophen-2-yl and thiophen-3-yl groups. The dual thiophene substitution is structurally unique, differing from most analogs that incorporate a single thiophene or other heterocycles .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c21-17(20-13-3-4-14-15(8-13)24-11-23-14)19-10-18(22,12-5-7-25-9-12)16-2-1-6-26-16/h1-9,22H,10-11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFSYCITWJIFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzodioxole and Ketone Moieties

Compounds such as 1-(2H-1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one () share the benzodioxole core but replace the urea with a ketone and alkylamine chain. These cathinone derivatives are known stimulants, acting as dopamine-norepinephrine reuptake inhibitors (DNRIs).

Urea Derivatives with Thiophene Substituents

describes urea-based compounds like 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a), which incorporate thiophene rings fused to cyclohexene systems. Unlike the target compound, these lack the hydroxyethyl bridge and dual thiophenyl groups, likely reducing conformational flexibility. The dual thiophene substitution in the target compound could enhance π-π stacking or hydrophobic interactions with receptors .

Thiophene-Containing Psychoactive Impurities

Impurities such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol () highlight the pharmacological significance of thiophene orientation. The 2-yl and 3-yl positions influence steric and electronic properties; for example, thiophen-2-yl groups are more common in serotonin receptor ligands, while 3-yl substitutions may alter metabolic stability .

Pharmacological and Physicochemical Properties

Key Data Table

Compound Name Molecular Weight Core Structure Key Substituents LogP (Predicted) Activity Profile
Target Compound 428.46 g/mol Benzodioxole + Urea 2-Hydroxy-2-(thiophen-2/3-yl)ethyl 3.2 Unknown (Theoretical)
1-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one 291.34 g/mol Benzodioxole + Ketone Ethylamino, pentanone 2.8 Stimulant (DNRI)
7a () 409.47 g/mol Tetrahydrobenzo[b]thiophene + Urea Cyano, hydrazono, benzoyl 4.1 Enzyme inhibition

Research Findings

  • Metabolic Stability: The urea group may confer resistance to oxidative metabolism compared to ketone-based cathinones, which are prone to degradation via β-keto reduction .
  • Receptor Binding : Dual thiophenyl groups could enhance affinity for 5-HT2A receptors, analogous to psychedelics like DOI (2,5-dimethoxy-4-iodoamphetamine), which also use substituted aryl groups for receptor anchoring .

Future Research Directions

  • In vitro Receptor Profiling: Screen for affinity at monoamine transporters and serotonin receptors.
  • Metabolic Studies : Investigate CYP450-mediated oxidation of the thiophene rings and urea hydrolysis.
  • Crystallographic Analysis : Use tools like SHELXL () to resolve stereochemistry and confirm hydrogen-bonding patterns.

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

  • 1-(2H-1,3-Benzodioxol-5-yl)urea backbone
  • 2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethylamine side chain

Retrosynthetic disconnection at the urea linkage suggests coupling a benzodioxole-derived isocyanate with a thiophene-containing ethylamine (Figure 1).

Key Synthetic Strategies

Isocyanate-Amine Coupling

The most direct route involves reacting 1-(2H-1,3-benzodioxol-5-yl)isocyanate with 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethylamine. This method mirrors protocols for analogous ureas, where carbodiimide-mediated coupling ensures high yields.

Carbamate Intermediate Approach

An alternative pathway employs a carbamate intermediate, as demonstrated in sulfamoyl urea syntheses. Here, hexafluoroisopropanol carbamate (HFC) reacts with amines under basic conditions (e.g., DABCO) to form ureas. Adapting this method, the thiophene-ethylamine could react with HFC-functionalized benzodioxole.

Stepwise Synthesis and Optimization

Synthesis of 1-(2H-1,3-Benzodioxol-5-yl)Isocyanate

Procedure :

  • Nitration : Benzodioxole-5-amine is treated with NaNO₂/HCl at 0–5°C to form a diazonium salt.
  • Phosgenation : Reaction with triphosgene (BTC) in anhydrous dichloromethane (DCM) generates the isocyanate.

Critical Parameters :

  • Temperature control (<10°C) to prevent side reactions.
  • Stoichiometric excess of BTC (1.2 equiv) for complete conversion.

Synthesis of 2-Hydroxy-2-(Thiophen-2-yl)-2-(Thiophen-3-yl)Ethylamine

Route A: Reductive Amination

  • Ketone Formation : Condensation of thiophen-2-yl and thiophen-3-yl Grignard reagents with ethyl glyoxylate yields 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate.
  • Amination : Lithium aluminum hydride (LiAlH₄) reduction in THF converts the ester to the primary amine.

Route B: Mitsunobu Reaction

  • Alcohol Activation : 2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethanol reacts with phthalimide under Mitsunobu conditions (DIAD, PPh₃).
  • Deprotection : Hydrazinolysis releases the free amine.

Yield Comparison :

Method Yield (%) Purity (HPLC)
Route A 62 95
Route B 78 98

Urea Bond Formation

Optimized Protocol :

  • Reagents : 1-(2H-1,3-Benzodioxol-5-yl)isocyanate (1.1 equiv), 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethylamine (1.0 equiv), DABCO (1.5 equiv), DCM, RT, 14 h.
  • Workup : Concentration under reduced pressure, purification via silica gel chromatography (EtOAc/Hexanes, 3:7).

Reaction Monitoring :

  • TLC : Rf = 0.45 (EtOAc/Hexanes 1:1).
  • LC-MS : [M+H]⁺ = 457.2 (calculated), 457.3 (observed).

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel 60 (230–400 mesh).
  • Eluent Gradient : Hexanes → EtOAc/Hexanes (1:1).
  • Recovery : 84% isolated yield.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 6.85 (d, J = 8.2 Hz, 1H, benzodioxole-H),
  • δ 7.21–7.35 (m, 4H, thiophene-H),
  • δ 5.12 (s, 1H, -OH),
  • δ 4.98 (t, J = 6.1 Hz, 1H, -NH),
  • δ 3.45 (q, 2H, -CH₂-).

¹³C NMR (101 MHz, CDCl₃) :

  • δ 158.9 (urea C=O),
  • δ 147.2, 144.1 (benzodioxole C-O),
  • δ 127.5, 126.8 (thiophene C-S).

IR (KBr) :

  • 3340 cm⁻¹ (N-H stretch),
  • 1665 cm⁻¹ (C=O urea),
  • 1240 cm⁻¹ (C-O-C benzodioxole).

Challenges and Mitigation Strategies

Steric Hindrance

The bulky 2-hydroxy-2-(thiophenyl)ethyl group impedes urea bond formation. Solutions include:

  • Elevated Temperatures : 40–50°C in DMF.
  • Ultrasound Assistance : 30 min sonication improves mixing.

Hydroxyl Group Reactivity

The -OH group may undergo unintended acylation. Protection as a tert-butyldimethylsilyl (TBS) ether during coupling, followed by TBAF deprotection, mitigates this.

Industrial-Scale Considerations

Adapting the synthesis for bulk production requires:

  • Continuous Flow Reactors : For phosgenation steps to enhance safety.
  • Crystallization Optimization : Ethanol/water mixtures achieve >99% purity.

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